3,4,6-trichlorophthalic Acid

Description

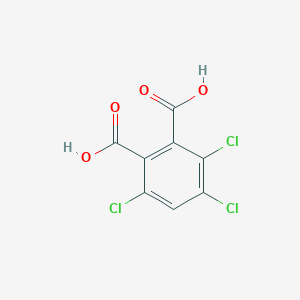

Structure

3D Structure

Properties

IUPAC Name |

3,4,6-trichlorophthalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3Cl3O4/c9-2-1-3(10)6(11)5(8(14)15)4(2)7(12)13/h1H,(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCACTBQREATMLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Cl)Cl)C(=O)O)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3Cl3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50455920 | |

| Record name | 3,4,6-trichlorophthalic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50455920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62268-16-0 | |

| Record name | 3,4,6-trichlorophthalic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50455920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 3,4,6-Trichlorophthalic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,4,6-Trichlorophthalic acid (CAS No. 62268-16-0), a chlorinated aromatic dicarboxylic acid, serves as a crucial intermediate in the synthesis of various organic compounds, including those with potential antimicrobial activities. A thorough understanding of its physical properties is paramount for its effective handling, characterization, and application in research and development. This technical guide provides a comprehensive overview of the known and predicted physical characteristics of 3,4,6-trichlorophthalic acid, offering a valuable resource for scientists and professionals in the field. Due to the limited availability of experimentally determined data, this guide combines a reported experimental melting point with computationally predicted values for other key physical properties, providing a holistic, albeit partially theoretical, profile of the compound.

Introduction

3,4,6-Trichlorophthalic acid belongs to the family of halogenated aromatic carboxylic acids. Its structure, featuring a benzene ring substituted with three chlorine atoms and two adjacent carboxylic acid groups, dictates its chemical reactivity and physical behavior. The electron-withdrawing nature of the chlorine atoms and the hydrogen-bonding capabilities of the carboxylic acid moieties significantly influence its properties, such as acidity, solubility, and melting point. This guide delves into these properties, providing both qualitative and quantitative data to aid in its application in synthetic chemistry and materials science.

Molecular Structure and Identification

A clear understanding of the molecular structure is fundamental to interpreting the physical properties of a compound.

Molecular Structure:

Figure 1: 2D structure of 3,4,6-trichlorophthalic acid.

Table 1: Compound Identification

| Identifier | Value | Source |

| IUPAC Name | 3,4,6-trichlorobenzene-1,2-dicarboxylic acid | [1] |

| CAS Number | 62268-16-0 | [1] |

| Molecular Formula | C₈H₃Cl₃O₄ | [1] |

| Molecular Weight | 269.47 g/mol | [1] |

| Canonical SMILES | C1=C(C(=C(C(=C1Cl)Cl)C(=O)O)C(=O)O)Cl | [1] |

| InChIKey | DCACTBQREATMLX-UHFFFAOYSA-N | [1] |

Physicochemical Properties

The physical properties of 3,4,6-trichlorophthalic acid are summarized in the table below. It is critical to note that while the melting point is an experimentally determined value, other properties are predicted using computational models due to a lack of available experimental data.

Table 2: Physical Properties of 3,4,6-Trichlorophthalic Acid

| Property | Value | Method | Source |

| Appearance | White to off-white solid powder | Visual Inspection | [2] |

| Melting Point | 148–149 °C | Experimental | [2] |

| Boiling Point | 438.9 ± 40.0 °C at 760 mmHg | Predicted (ACD/Labs) | N/A |

| Density | 1.8 ± 0.1 g/cm³ | Predicted (ACD/Labs) | N/A |

| pKa₁ | ~1.5 (strongest acidic) | Predicted (ACD/pKa GALAS) | N/A |

| pKa₂ | ~3.5 (weakest acidic) | Predicted (ACD/pKa GALAS) | N/A |

| Solubility | Soluble in methanol | Experimental | [3] |

| UV Detection λmax | 272 nm | Experimental (HPLC) | [2] |

Melting Point: An Experimental Insight

The melting point of a solid is a critical indicator of its purity. For 3,4,6-trichlorophthalic acid, an experimental melting point of 148–149 °C has been reported.[2] This relatively high melting point is expected for an aromatic dicarboxylic acid with strong intermolecular hydrogen bonding between the carboxylic acid groups and dipole-dipole interactions from the carbon-chlorine bonds.

Experimental Protocol: Melting Point Determination (Capillary Method)

The determination of a melting point range is a standard procedure for the characterization of a solid organic compound.

Figure 2: Workflow for melting point determination.

This procedure provides a melting point range, which for a pure compound should be narrow (typically 1-2°C). A broad melting range often indicates the presence of impurities.

Acidity (pKa): A Predicted Perspective

The acidity of 3,4,6-trichlorophthalic acid, quantified by its pKa values, is a crucial parameter, especially in the context of its use in synthesis and its potential biological activity. As a dicarboxylic acid, it has two dissociation constants (pKa₁ and pKa₂).

Due to the lack of experimental data, the pKa values presented here are predicted using Advanced Chemistry Development (ACD/Labs) software. The software utilizes a large database of experimental values and sophisticated algorithms to estimate the pKa of novel compounds.

-

Predicted pKa₁: ~1.5

-

Predicted pKa₂: ~3.5

The strong electron-withdrawing effect of the three chlorine atoms on the benzene ring significantly increases the acidity of the carboxylic acid groups compared to the parent phthalic acid (pKa₁ = 2.95, pKa₂ = 5.41). This is due to the stabilization of the resulting carboxylate anions through the inductive effect of the chlorine atoms.

Conceptual Workflow for pKa Prediction:

Figure 3: Conceptual workflow of pKa prediction.

Spectroscopic Profile (Predicted)

Spectroscopic data is indispensable for the structural elucidation and confirmation of a compound. In the absence of published experimental spectra for 3,4,6-trichlorophthalic acid, this section provides predicted spectral information based on established principles and computational tools.

Infrared (IR) Spectroscopy

The IR spectrum of 3,4,6-trichlorophthalic acid is expected to exhibit characteristic absorption bands corresponding to its functional groups.

Table 3: Predicted Major IR Absorption Bands

| Wavenumber (cm⁻¹) | Bond | Vibration Type | Intensity |

| 3300-2500 | O-H | Stretching (in COOH) | Broad, Strong |

| 1720-1680 | C=O | Stretching (in COOH) | Strong |

| 1600-1450 | C=C | Stretching (aromatic) | Medium |

| 1300-1200 | C-O | Stretching (in COOH) | Medium |

| 900-675 | C-Cl | Stretching | Strong |

The broad O-H stretch is a hallmark of carboxylic acid dimers formed through hydrogen bonding. The strong C=O stretch confirms the presence of the carboxyl groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule.

¹H NMR (Predicted):

The ¹H NMR spectrum is expected to be simple, showing a single signal for the lone aromatic proton.

-

δ 7.5-8.0 ppm (singlet, 1H): This downfield shift is due to the deshielding effects of the adjacent chlorine atoms and carboxylic acid groups.

¹³C NMR (Predicted):

The ¹³C NMR spectrum is predicted to show 8 distinct signals, one for each carbon atom in the asymmetric molecule.

-

δ 165-175 ppm (2 signals): Carboxylic acid carbons (C=O).

-

δ 120-140 ppm (6 signals): Aromatic carbons. The specific shifts will be influenced by the attached chlorine and carboxyl substituents.

Mass Spectrometry (MS)

In mass spectrometry, 3,4,6-trichlorophthalic acid will fragment in a characteristic pattern upon ionization.

-

Molecular Ion (M⁺): A cluster of peaks around m/z 268, 270, 272, and 274, reflecting the isotopic distribution of the three chlorine atoms.

-

Key Fragmentation Pathways:

-

Loss of H₂O (M-18) from the carboxylic acid groups.

-

Loss of COOH (M-45).

-

Loss of Cl (M-35).

-

Decarboxylation (loss of CO₂).

-

Synthesis and Purification

3,4,6-Trichlorophthalic acid can be synthesized from tetrachlorophthalic anhydride. A published procedure involves the reduction of tetrachlorophthalic anhydride using zinc powder in a sodium hydroxide solution.[2]

Experimental Protocol: Synthesis of 3,4,6-Trichlorophthalic Acid

Figure 4: Synthesis workflow for 3,4,6-trichlorophthalic acid.

This synthetic route provides a reliable method for obtaining the target compound for further research and development. The purity of the synthesized acid can be assessed by its melting point.

Conclusion

This technical guide has consolidated the available and predicted physical property data for 3,4,6-trichlorophthalic acid. While a definitive experimental profile is yet to be fully established, the combination of a reported melting point and robust computational predictions provides a strong foundation for its use in a research and development setting. The provided synthesis and characterization methodologies offer practical guidance for scientists working with this compound. Further experimental validation of the predicted properties is encouraged to enhance the collective understanding of this important chemical intermediate.

References

-

Application of HPLC in the Synthesis of 2,4,5-Trifluorobenzoic Acid. American Laboratory. [Link]

-

3,4,6-trichlorophthalic Acid | C8H3Cl3O4 | CID 11119134 - PubChem. [Link]

-

Cas 62268-16-0,1,2-Benzenedicarboxylic acid, 3,4,6-trichloro- | lookchem. [Link]

-

PubChem. (n.d.). 3,4,6-trichlorophthalic Acid. National Center for Biotechnology Information. Retrieved from [Link]

Sources

3,4,6-trichlorophthalic acid chemical structure and CAS number

An In-Depth Technical Guide to 3,4,6-Trichlorophthalic Acid: Synthesis, Analytics, and Applications in Pharmaceutical Intermediates

Core Compound Identification and Properties

3,4,6-Trichlorophthalic acid is a halogenated aromatic dicarboxylic acid that serves as a crucial intermediate in various chemical syntheses.[1][2] Its strategic placement of chlorine atoms and carboxylic acid groups makes it a versatile precursor, particularly in the synthesis of fluorinated compounds used in the pharmaceutical and agrochemical industries.[3][4]

Chemical Structure and Nomenclature

The fundamental structure consists of a benzene ring substituted with two adjacent carboxylic acid groups (defining it as a phthalic acid derivative) and three chlorine atoms at positions 3, 4, and 6.

-

IUPAC Name: 3,4,6-trichloro-1,2-benzenedicarboxylic acid

-

Molecular Formula: C₈H₃Cl₃O₄[1]

-

SMILES: O=C(C1=C(Cl)C=C(Cl)C(Cl)=C1C(O)=O)O[5]

Physicochemical Properties

The compound is a white to off-white solid at room temperature.[1][2] Its key properties are summarized below, providing essential data for experimental design and process control.

| Property | Value | Source |

| Molecular Weight | 269.47 g/mol | [1][5] |

| Appearance | White to off-white solid | [1][2] |

| Solubility | Soluble in Methanol | [1] |

| Form | Solid | [1] |

Synthesis and Mechanistic Rationale

The primary industrial route to 3,4,6-trichlorophthalic acid involves the selective reductive hydrodechlorination of a more heavily chlorinated precursor, typically tetrachlorophthalic anhydride or its corresponding acid.[3]

Synthetic Pathway: Selective Reductive Dechlorination

This process leverages the controlled removal of a specific chlorine atom from the aromatic ring. The use of zinc powder in an aqueous alkaline medium (e.g., sodium hydroxide) is a well-established and efficient method for this transformation.[3]

Causality of Method Selection: The choice of zinc and sodium hydroxide is deliberate. Zinc acts as the reducing agent, facilitating the hydrodechlorination process. The alkaline medium is crucial for solubilizing the phthalic acid species and influences the reaction's selectivity and rate. The reaction temperature is carefully controlled, as higher temperatures can lead to over-reduction and the formation of less-chlorinated byproducts. This method is favored for its high yield, purity of the resulting product, and scalability from laboratory to industrial production.[3]

Detailed Experimental Protocol: Synthesis from Tetrachlorophthalic Anhydride

The following protocol is adapted from established literature procedures for the synthesis of 3,4,6-trichlorophthalic acid as an intermediate.[3]

Materials:

-

Tetrachlorophthalic anhydride (1.00 mole equivalent)

-

Zinc dust (6.00 mole equivalents)[3]

-

10% Sodium hydroxide (w/v) aqueous solution

-

Concentrated Hydrochloric Acid

-

Deionized Water

Procedure:

-

Reaction Setup: To a suitable reaction vessel equipped with a mechanical stirrer and temperature probe, add 750 mL of 10% sodium hydroxide solution for every 75 g of tetrachlorophthalic anhydride.[3]

-

Reagent Addition: While stirring, add 75 g (0.262 mol) of tetrachlorophthalic anhydride and 102.18 g (1.572 mol) of zinc powder to the sodium hydroxide solution.[3]

-

Reaction Execution: Heat the reaction mixture to 60°C and maintain this temperature with vigorous stirring for 4 hours to ensure complete conversion.[3]

-

Work-up and Isolation:

-

Cool the reaction mixture to room temperature.

-

Filter the mixture to remove excess zinc and other insoluble materials.

-

Carefully acidify the filtrate with concentrated hydrochloric acid to a pH of ~1. This will precipitate the 3,4,6-trichlorophthalic acid product.

-

Isolate the white solid product by vacuum filtration.

-

-

Purification: Wash the filter cake thoroughly with cold deionized water to remove residual inorganic salts. Dry the product under vacuum to a constant weight.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of 3,4,6-trichlorophthalic acid.

Analytical Characterization

Robust analytical methods are essential for monitoring the synthesis of 3,4,6-trichlorophthalic acid to ensure reaction completion, product purity, and process consistency. High-Performance Liquid Chromatography (HPLC) is the technique of choice for this purpose.[3]

Rationale for HPLC in Synthesis Monitoring

HPLC is ideally suited for this application due to its ability to separate complex mixtures of closely related aromatic acids.[3] During the synthesis, the reaction mixture contains the starting material (tetrachlorophthalic acid), the desired product (3,4,6-trichlorophthalic acid), and potentially other hydrodechlorination byproducts. HPLC provides the resolution needed to quantify each of these components, allowing researchers to track the reaction progress in real-time and determine the optimal endpoint.[3]

Protocol: In-Process Control via Reversed-Phase HPLC

This protocol outlines a general method for the analysis of reaction aliquots.

Instrumentation & Columns:

-

HPLC system with a UV-Vis detector

-

C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

Mobile Phase & Conditions:

-

Mobile Phase A: 0.1% Trifluoroacetic acid in Water

-

Mobile Phase B: Acetonitrile

-

Gradient: A time-based gradient from high aqueous content to high organic content is typically used to elute compounds with varying polarities.

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: ~220 nm

-

Injection Volume: 10 µL

Sample Preparation:

-

Carefully withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture.

-

Quench the reaction by diluting the aliquot into a known volume (e.g., 10 mL) of a 50:50 mixture of Mobile Phase A and B.

-

Filter the diluted sample through a 0.45 µm syringe filter to remove particulates before injection.

Analytical Workflow Diagram

Caption: HPLC workflow for in-process control and analysis.

Applications in Drug Development

3,4,6-Trichlorophthalic acid is not typically an active pharmaceutical ingredient (API) itself but is a critical building block for synthesizing more complex molecules, especially fluorinated APIs.[4][7]

Key Intermediate for Fluoroquinolone Antibacterials

A primary application of this compound is as a precursor in the synthesis of 2,4,5-trifluorobenzoic acid.[3][4] This trifluorinated molecule is a vital intermediate for manufacturing a class of potent antibacterial drugs known as quinolones.[4] The synthetic pathway involves converting the chlorine substituents of 3,4,6-trichlorophthalic acid to fluorine atoms, followed by a selective decarboxylation step.[4]

The process typically proceeds by first forming an N-substituted phthalimide from 3,4,6-trichlorophthalic acid, which is then subjected to a halogen exchange (Halex) reaction using a fluoride source like potassium fluoride.[4][8] The resulting 3,4,6-trifluorophthalic acid derivative is subsequently decarboxylated to yield the target 2,4,5-trifluorobenzoic acid.[4]

Other Potential Applications

Beyond its role in fluoroquinolone synthesis, 3,4,6-trichlorophthalic acid is a reported intermediate for phthalazines and quinones that exhibit antimicrobial activity.[1][7] This highlights its broader utility in medicinal chemistry research for developing new therapeutic agents.

Drug Development Pathway Diagram

Caption: Synthetic pathway from 3,4,6-trichlorophthalic acid to quinolones.

Safety and Handling

As with any chlorinated organic compound, proper safety protocols must be strictly followed when handling 3,4,6-trichlorophthalic acid.

Hazard Identification

| Hazard | Description | Source |

| Inhalation | Harmful if inhaled. | [2] |

| Ingestion | Harmful if ingested. | [2] |

| Skin Contact | Harmful if in contact with skin. Causes skin irritation. | [2][9] |

| Eye Contact | Causes serious eye irritation. | [9] |

| Decomposition | On intense heating, may form explosive mixtures with air and release hazardous gases such as hydrogen chloride. | [10] |

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[9]

-

Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.

-

Storage: Store in a cool, dry, well-ventilated place away from incompatible materials. Keep the container tightly closed.

-

Spill Management: In case of a spill, avoid generating dust. Carefully collect the material and dispose of it as hazardous waste. Prevent entry into drains and waterways.[10]

Conclusion

3,4,6-Trichlorophthalic acid is a compound of significant industrial and scientific importance. While its direct applications are limited, its role as a key intermediate—particularly in the multi-step synthesis of fluoroquinolone antibacterials—is indispensable. A thorough understanding of its synthesis via selective reductive dechlorination, coupled with robust HPLC-based analytical control, enables the efficient and safe production of this valuable chemical building block. For researchers and professionals in drug development, 3,4,6-trichlorophthalic acid represents a critical starting point in the pathway to life-saving therapeutics.

References

-

ResearchGate. (2025, October 9). Synthesis of Enantiopure Fluoropiperidines via Biocatalytic Desymmetrization and Flow Photochemical Decarboxylative Fluorination | Request PDF. Retrieved from [Link]

- Google Patents. EP0525066B1 - Preparation of 3,4,6-trifluorophthalic acid.

-

WorldOfChemicals. (2013, March 26). 3,4,5,6-Tetrachlorophthalic acid. Retrieved from [Link]

- Google Patents. US5200556A - Process for the preparation of 3,4,6-trifluorophthalic acid and the anhydride thereof.

-

PubChem. 3,4,6-trichlorophthalic Acid | C8H3Cl3O4 | CID 11119134. Retrieved from [Link]

-

LookChem. Cas 62268-16-0,1,2-Benzenedicarboxylic acid, 3,4,6-trichloro-. Retrieved from [Link]

-

Thesis Template. Exploration of New Peripherally and Axially Halogenated Boron Subphthalocyanine Derivatives for Organic Electronics Applications. Retrieved from [Link]

-

Chemsrc. (2025, August 23). 3,4,6-trichloro-phthalic acid anhydride | CAS#:59317-90-7. Retrieved from [Link]

-

American Laboratory. (2015, April 20). Application of HPLC in the Synthesis of 2,4,5-Trifluorobenzoic Acid. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Zn dust mediated reductive debromination of tetrabromobisphenol A (TBBPA) | Request PDF. Retrieved from [Link]

-

Thieme E-Books & E-Journals. Synlett / Issue. Retrieved from [Link]

- Google Patents. Preparation of 2,4,5-trifluorobenzoic acid by decarboxylation of 3,4,6-trifluorophthalic anhydride.

Sources

- 1. 3,4,6-Trichlorophthalic acid [chemicalbook.com]

- 2. lookchem.com [lookchem.com]

- 3. americanlaboratory.com [americanlaboratory.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. 62268-16-0|3,4,6-Trichlorophthalic acid|BLD Pharm [bldpharm.com]

- 6. 3,4,6-trichlorophthalic Acid | C8H3Cl3O4 | CID 11119134 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 3,4,6-Trichlorophthalic Acid, CAS [[62268-16-0]] | BIOZOL [biozol.de]

- 8. EP0525066B1 - Preparation of 3,4,6-trifluorophthalic acid - Google Patents [patents.google.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

1H NMR spectrum of 3,4,6-trichlorophthalic acid

An In-depth Technical Guide to the ¹H NMR Spectrum of 3,4,6-Trichlorophthalic Acid

Abstract

This technical guide provides a comprehensive analysis of the Proton Nuclear Magnetic Resonance (¹H NMR) spectrum of 3,4,6-trichlorophthalic acid. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical prediction of the spectrum based on molecular structure, details a robust experimental protocol for data acquisition, and presents a clear interpretation of the expected spectral data. By explaining the causality behind experimental choices and grounding claims in authoritative sources, this guide serves as a practical and educational resource for the structural elucidation of complex aromatic compounds.

Introduction to 3,4,6-Trichlorophthalic Acid

1.1. Chemical Structure and Properties

3,4,6-Trichlorophthalic acid is a substituted aromatic dicarboxylic acid. Its structure consists of a benzene ring functionalized with two adjacent carboxylic acid groups at positions C1 and C2, and three chlorine atoms at positions C3, C4, and C6.[1] This substitution pattern leaves a single, isolated proton on the aromatic ring at the C5 position.

-

IUPAC Name: 3,4,6-trichlorobenzene-1,2-dicarboxylic acid[1]

-

Molecular Formula: C₈H₃Cl₃O₄[1]

-

Molecular Weight: 269.5 g/mol [1]

-

CAS Number: 62268-16-0[1]

The high degree of substitution with strongly electronegative chlorine atoms and electron-withdrawing carboxylic acid groups significantly influences the electronic environment of the entire molecule, which is the primary determinant of its NMR spectrum.

1.2. The Role of NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical tool for determining the structure of organic molecules. ¹H NMR, specifically, provides detailed information about the number, connectivity, and chemical environment of hydrogen atoms (protons) in a molecule. For a substituted aromatic compound like 3,4,6-trichlorophthalic acid, ¹H NMR is critical for confirming the substitution pattern and verifying the identity and purity of the compound.

Theoretical ¹H NMR Spectral Analysis

The ¹H NMR spectrum of a molecule can be predicted with considerable accuracy by analyzing the effects of its functional groups on the surrounding protons. The chemical shift (δ), reported in parts per million (ppm), is the most telling parameter.

2.1. The Aromatic Region: A Lone Proton

The benzene ring in 3,4,6-trichlorophthalic acid has only one proton, located at the C5 position.

-

Multiplicity: Since there are no adjacent protons (on C4 or C6), this proton has no coupling partners. Therefore, its signal will appear as a singlet (s) . The typical ortho (7–10 Hz) and meta (2–3 Hz) couplings seen in substituted benzenes are absent here.[2]

-

Chemical Shift Prediction: The baseline chemical shift for a benzene proton is approximately 7.3 ppm.[2][3] However, substituents dramatically alter this value. Both carboxylic acid (-COOH) and chloro (-Cl) groups are electron-withdrawing, which deshield nearby protons, causing their signals to shift downfield (to a higher ppm value).[4]

-

Influence of Substituents on H-5:

-

ortho to the -Cl at C4 and C6.

-

ortho to the -COOH at C2.

-

meta to the -Cl at C3.

-

meta to the -COOH at C1.

-

The cumulative deshielding effect from three ortho substituents and two meta substituents, all of which are electron-withdrawing, will be substantial. This will shift the H-5 signal significantly downfield from the standard benzene value, likely into the 8.0 - 8.5 ppm range.

-

2.2. The Carboxylic Acid Protons

The two carboxylic acid (-COOH) protons are highly deshielded and have a characteristic spectral appearance.

-

Chemical Shift: These acidic protons typically resonate far downfield, usually in the 10-13 ppm range.[5][6][7] This large downfield shift is due to the electronegativity of the oxygen atoms and the anisotropic effect of the carbonyl group.[6]

-

Signal Appearance: The signal for -COOH protons is often a broad singlet . This broadening is a result of intermolecular hydrogen bonding and chemical exchange with trace amounts of water in the solvent.[6][8] The exact chemical shift and peak shape are highly dependent on the sample concentration and the choice of solvent, as these factors influence the extent of hydrogen bonding.[8][9]

Experimental Protocol for ¹H NMR Spectrum Acquisition

This section outlines a robust, self-validating protocol for obtaining a high-quality ¹H NMR spectrum of 3,4,6-trichlorophthalic acid. The causality behind each step is explained to ensure scientific integrity.

3.1. Materials and Equipment

-

3,4,6-Trichlorophthalic acid sample

-

Deuterated solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆)

-

Internal standard: Tetramethylsilane (TMS)

-

High-quality 5 mm NMR tubes and caps

-

Glass Pasteur pipette and glass wool

-

Vials and analytical balance

-

NMR Spectrometer (e.g., 400 MHz or higher)

3.2. Step-by-Step Sample Preparation

-

Weighing the Sample: Accurately weigh 10-25 mg of 3,4,6-trichlorophthalic acid into a clean, dry vial.[10] This quantity is sufficient for a strong signal-to-noise ratio in a modern spectrometer.

-

Solvent Selection & Dissolution: Add approximately 0.7 mL of DMSO-d₆ to the vial.

-

Rationale: While CDCl₃ is a common NMR solvent, the two polar carboxylic acid groups make 3,4,6-trichlorophthalic acid unlikely to be fully soluble. DMSO-d₆ is an excellent polar aprotic solvent that readily dissolves carboxylic acids, ensuring a homogeneous solution essential for sharp, well-resolved NMR signals.[11]

-

-

Filtration (Critical Step): Tightly pack a small plug of glass wool into a Pasteur pipette. Transfer the dissolved sample solution through this filter into a clean NMR tube.

-

Rationale: This step is non-negotiable. Any suspended particulate matter will severely disrupt the homogeneity of the magnetic field within the sample, causing significant line broadening and a loss of spectral quality.[10] Cotton wool should be avoided as solvents can leach impurities from it.

-

-

Adding Internal Standard: If the solvent does not already contain it, add a minuscule amount of TMS. TMS serves as the universal internal reference, with its signal defined as 0.0 ppm.[12]

-

Capping and Labeling: Securely cap the NMR tube and label it clearly.[13] Invert the tube several times to ensure the solution is thoroughly mixed.

3.3. Confirmatory D₂O Exchange Experiment

To definitively assign the carboxylic acid proton signal, a deuterium exchange experiment is invaluable.

-

Acquire a standard ¹H NMR spectrum as described above.

-

Add one drop of deuterium oxide (D₂O) to the NMR tube.

-

Shake the tube gently to mix and re-acquire the spectrum.

-

Expected Outcome: The acidic -COOH protons will rapidly exchange with deuterium from the D₂O. Since deuterium is not observed in ¹H NMR, the broad signal in the 10-13 ppm region will disappear, confirming its assignment.[5][6]

Data Interpretation and Visualization

4.1. Predicted ¹H NMR Data Summary

The quantitative data expected from the ¹H NMR spectrum of 3,4,6-trichlorophthalic acid is summarized below.

| Signal Assignment | Predicted δ (ppm) | Multiplicity | Integration | Notes |

| -COOH | 10.0 - 13.0 | Broad Singlet | 2H | Chemical shift is concentration and solvent dependent. Disappears upon D₂O addition. |

| Ar-H (H-5) | 8.0 - 8.5 | Singlet | 1H | Significantly downfield due to strong deshielding from ortho/meta chloro and carboxyl groups. |

4.2. Experimental Workflow Diagram

The logical flow of the experimental protocol, from sample preparation to data analysis, is a self-validating system designed to produce reliable and reproducible results.

Caption: Workflow for ¹H NMR analysis of 3,4,6-trichlorophthalic acid.

Conclusion

The ¹H NMR spectrum of 3,4,6-trichlorophthalic acid is predicted to be deceptively simple, exhibiting only two signals: a sharp singlet in the downfield aromatic region (8.0-8.5 ppm) corresponding to the lone H-5 proton, and a very broad singlet at a much higher chemical shift (10-13 ppm) representing the two equivalent carboxylic acid protons. The pronounced downfield shift of the aromatic proton is a direct consequence of the powerful, cumulative electron-withdrawing effects of the chloro and carboxylic acid substituents. Confirmation of the acidic proton signal is readily achieved via a D₂O exchange experiment. This comprehensive understanding of its spectral features provides a robust framework for the positive identification and quality assessment of 3,4,6-trichlorophthalic acid in any research or development setting.

References

- University of Regensburg. (n.d.). Assigning the ¹H-NMR Signals of Aromatic Ring 1H-atoms.

-

Abraham, R. J. (n.d.). The prediction of ¹H NMR chemical shifts in organic compounds. Spectroscopy Asia. Retrieved from [Link]

-

Baranac-Stojanović, M. (2018). Can Variations of ¹H NMR Chemical Shifts in Benzene Substituted with an Electron-Accepting (NO₂) / Donating (NH₂) Group be Explained in Terms of Resonance Effects of Substituents? Chemistry – An Asian Journal, 13(12), 1599-1604. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11119134, 3,4,6-trichlorophthalic Acid. PubChem. Retrieved from [Link]

- Queen Mary University of London. (n.d.). NMR Sample Preparation.

- North Carolina State University Libraries. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles.

- University of Colorado Boulder, Department of Chemistry. (n.d.). NMR Spectrum Acquisition.

-

JoVE. (2025, May 22). Video: NMR Spectroscopy of Benzene Derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). Substituents on Benzene with 1H and 13C Chemical Shifts at the C4 site in Benzene Relative to TMS [Image]. Retrieved from [Link]

-

Chemistry LibreTexts. (2020, April 29). 20.3: Predicting a ¹H-NMR Spectrum From The Structure. Retrieved from [Link]

- Iowa State University, Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation.

- University of Calgary. (n.d.). Chemical shifts.

-

JoVE. (2025, May 22). Video: NMR and Mass Spectroscopy of Carboxylic Acids. Retrieved from [Link]

- The Royal Society of Chemistry. (n.d.). ¹H NMR (400 MHz, CDCl₃) δ =.

- University College London, Faculty of Mathematical & Physical Sciences. (n.d.). Sample Preparation.

-

Chemistry with Caroline. (2021, October 6). How to Analyze Chemical Shift in the Aromatic Region (¹H NMR) [Video]. YouTube. Retrieved from [Link]

-

Professor Nguyen College Chemistry. (2021, March 24). Interpreting Aromatic NMR Signals [Video]. YouTube. Retrieved from [Link]

-

Chemistry LibreTexts. (2025, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

- Western University, Department of Chemistry. (n.d.). NMR Sample Preparation.

-

University of Calgary. (n.d.). Spectroscopy Tutorial: Carboxylic Acids. Retrieved from [Link]

-

Chemsrc. (2025, August 23). 3,4,6-trichloro-phthalic acid anhydride. Retrieved from [Link]

-

Dr. Puspendra Classes. (2018, June 17). Part 5: NMR - Solvents used in ¹H NMR Spectroscopy [Video]. YouTube. Retrieved from [Link]

-

Cotsaris, E., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661-667. [Link]

-

Wikipedia. (n.d.). Phthalic acid. Retrieved from [Link]

-

Reich, H. J. (n.d.). NMR Spectroscopy – ¹H NMR Chemical Shifts. Organic Chemistry Data & Info. Retrieved from [Link]

-

ChemSynthesis. (2025, May 20). 4,5,6-trichloro-2-fluoroisophthalic acid. Retrieved from [Link]

Sources

- 1. 3,4,6-trichlorophthalic Acid | C8H3Cl3O4 | CID 11119134 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 3. Video: NMR Spectroscopy of Benzene Derivatives [jove.com]

- 4. m.youtube.com [m.youtube.com]

- 5. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 9. youtube.com [youtube.com]

- 10. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 11. Isophthalic acid(121-91-5) 1H NMR [m.chemicalbook.com]

- 12. scs.illinois.edu [scs.illinois.edu]

- 13. ucl.ac.uk [ucl.ac.uk]

Electrophilic Substitution on 3,4,6-Trichlorophthalic Acid: A Mechanistic and Practical Guide for a Severely Deactivated Aromatic System

An In-Depth Technical Guide:

Executive Summary

3,4,6-Trichlorophthalic acid represents a formidable challenge in synthetic organic chemistry due to the profound deactivation of its aromatic ring. This guide provides a comprehensive analysis of the factors governing electrophilic aromatic substitution on this substrate. We delve into the mechanistic underpinnings, analyzing the cumulative electron-withdrawing effects of the chloro and carboxylic acid substituents. By dissecting these electronic influences, we predict the sole reactive site and outline the stringent experimental conditions required to overcome the high activation energy barrier. This document serves as a technical resource for researchers and drug development professionals, offering field-proven insights and detailed, albeit hypothetical, protocols for navigating reactions on highly electron-deficient aromatic systems.

Introduction: The Unique Electronic Landscape of 3,4,6-Trichlorophthalic Acid

3,4,6-Trichlorophthalic acid (C₈H₃Cl₃O₄) is a polysubstituted benzene derivative characterized by two adjacent carboxylic acid groups and three chlorine atoms.[1] Its structure presents a unique case study in aromatic reactivity. The benzene nucleus is substituted with five powerful electron-withdrawing groups, rendering it exceptionally electron-deficient and thus, highly resistant to conventional electrophilic aromatic substitution (SₑAr) reactions.

Understanding the reactivity of such molecules is crucial, not merely as an academic exercise, but for the synthesis of complex, highly functionalized molecules that may serve as intermediates in the development of pharmaceuticals, agrochemicals, and advanced materials. This guide will systematically deconstruct the electronic and steric factors at play and provide a robust framework for designing successful substitution reactions.

Mechanistic Deep Dive: Predicting Reactivity and Regioselectivity

The feasibility and outcome of an electrophilic aromatic substitution are dictated by the substituents already present on the ring.[2] These groups influence both the overall reaction rate (activation/deactivation) and the position of the incoming electrophile (directing effects).

Cumulative Deactivation: An Uphill Battle

The aromatic ring of 3,4,6-trichlorophthalic acid is severely deactivated by the concerted action of five electron-withdrawing groups (EWGs).

-

Carboxylic Acid Groups (-COOH): These are potent deactivating groups.[3] They withdraw electron density from the ring through two mechanisms: the inductive effect (-I) of the electronegative oxygen atoms and, more significantly, the resonance or mesomeric effect (-M), which delocalizes the ring's π-electrons into the carbonyl.[4][5]

-

Chlorine Atoms (-Cl): Halogens are a unique class of substituents. While they possess lone pairs capable of resonance donation (+M), their strong electronegativity results in a dominant electron-withdrawing inductive effect (-I).[4][6] This net withdrawal of electron density deactivates the ring, making it less nucleophilic and slower to react with electrophiles compared to benzene.[2][6][7]

The presence of five such groups creates an extremely high activation energy barrier for the formation of the cationic Wheland intermediate (arenium ion), which is the rate-determining step in SₑAr reactions.[8][9] Consequently, forcing a reaction requires exceptionally powerful electrophiles and harsh conditions.

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Reactivity | Directing Influence |

| -COOH | Strongly Withdrawing (-I) | Strongly Withdrawing (-M) | Strongly Deactivating | Meta |

| -Cl | Strongly Withdrawing (-I) | Weakly Donating (+M) | Weakly Deactivating | Ortho, Para |

A Consensus in Direction: The C5 Position

Despite the extreme deactivation, the directing effects of the existing substituents converge to favor a single, unambiguous position for substitution: the C5 carbon, the only available site bearing a hydrogen atom.

-

-COOH at C1: Directs meta to itself, at positions C3 (blocked) and C5 .

-

-COOH at C2: Directs meta to itself, at positions C4 (blocked) and C6 (blocked).

-

-Cl at C3: Directs ortho (C2, C4 - blocked) and para (C6 - blocked).

-

-Cl at C4: Directs ortho (C3 - blocked, C5 ) and para (C1 - blocked).

-

-Cl at C6: Directs ortho (C1 - blocked, C5 ) and para (C4 - blocked).

As illustrated below, the directing vectors from three of the five substituents (C1-COOH, C4-Cl, and C6-Cl) all point towards the C5 position. This reinforcing effect ensures that if substitution can be achieved, it will be highly regioselective.[8]

Protocol 1: Nitration to yield 3,4,6-Trichloro-5-nitrophthalic Acid

Nitration requires the generation of the highly electrophilic nitronium ion (NO₂⁺). For a substrate this deactivated, a standard nitric/sulfuric acid mixture may be insufficient. The use of fuming acids is recommended. [10] Rationale: Fuming sulfuric acid (oleum) contains excess SO₃, which reacts with nitric acid to more effectively generate the nitronium ion, thereby increasing its equilibrium concentration and driving the reaction forward.

Methodology:

-

Safety First: Conduct the reaction in a chemical fume hood. Wear appropriate PPE, including acid-resistant gloves, a lab coat, and safety goggles. Have a quenching bath (ice/water) and a base (e.g., sodium bicarbonate solution) ready.

-

Reagent Preparation: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, cool 20 mL of fuming sulfuric acid (20% SO₃) to 0 °C in an ice-salt bath.

-

Nitrating Mixture: Add 5 mL of fuming nitric acid (>90%) dropwise to the cold, stirring sulfuric acid. Maintain the temperature below 10 °C throughout the addition.

-

Substrate Addition: Dissolve 2.7 g (0.01 mol) of 3,4,6-trichlorophthalic acid in the nitrating mixture in small portions. The dissolution may be slow and require careful temperature control.

-

Reaction: Once the addition is complete, allow the mixture to slowly warm to room temperature, then heat to 60-70 °C for 4-6 hours. Monitor the reaction's progress by periodically taking a small aliquot, quenching it in ice, extracting with ether, and analyzing by TLC.

-

Work-up: After the reaction is complete (or has ceased to progress), cool the flask back to 0 °C and very carefully pour the contents onto 200 g of crushed ice with vigorous stirring.

-

Isolation: The solid product, 3,4,6-trichloro-5-nitrophthalic acid, should precipitate. Isolate the crude product by vacuum filtration.

-

Purification: Wash the filter cake thoroughly with cold water to remove residual acid, then with a small amount of cold ethanol. Recrystallize the crude product from an appropriate solvent system (e.g., acetic acid/water or ethanol/water).

Protocol 2: Bromination to yield 5-Bromo-3,4,6-trichlorophthalic Acid

Aromatic halogenation of deactivated rings requires a potent Lewis acid catalyst to polarize the halogen-halogen bond and generate a strong electrophile. [11] Rationale: Anhydrous iron(III) bromide (FeBr₃) is a highly effective Lewis acid that coordinates with Br₂, creating a highly polarized [Br-Br-FeBr₃] complex, which effectively acts as a source of "Br⁺".

Methodology:

-

Safety First: Bromine is highly corrosive and toxic. Handle it exclusively in a fume hood with appropriate PPE.

-

Setup: To a dry, three-necked flask equipped with a mechanical stirrer, a reflux condenser (with a gas outlet connected to a base trap), and a dropping funnel, add 2.7 g (0.01 mol) of 3,4,6-trichlorophthalic acid and a solvent such as 1,2-dichloroethane (25 mL).

-

Catalyst Addition: Add 0.3 g (0.001 mol, 10 mol%) of anhydrous iron(III) bromide. The mixture may darken.

-

Reagent Addition: Add 0.6 mL (1.9 g, 0.012 mol) of liquid bromine dropwise to the stirring suspension.

-

Reaction: Heat the mixture to reflux (approx. 84 °C) for 8-12 hours. The evolution of HBr gas should be apparent and can be neutralized in the base trap. Monitor the reaction by TLC or GC-MS.

-

Work-up: Cool the reaction to room temperature. Quench the reaction by carefully adding 20 mL of a 10% aqueous sodium bisulfite solution to destroy excess bromine.

-

Isolation: If the product precipitates, it can be collected by filtration. Otherwise, separate the organic layer, extract the aqueous layer with additional 1,2-dichloroethane, combine the organic extracts, and wash with water.

-

Purification: Dry the organic solution over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The resulting crude solid can be purified by recrystallization.

Conclusion

The electrophilic substitution of 3,4,6-trichlorophthalic acid is a challenging but predictable process. The extreme deactivation of the aromatic ring by five electron-withdrawing substituents necessitates the use of aggressive reagents and elevated temperatures. However, a thorough analysis of the substituent directing effects provides a clear and unambiguous prediction of regioselectivity, with any substitution occurring exclusively at the C5 position. The protocols and mechanistic insights provided herein offer a robust starting point for researchers aiming to functionalize this and other similarly electron-deficient aromatic scaffolds, enabling the synthesis of novel and complex chemical entities.

References

-

Vedantu. (n.d.). The correct order of reactivity towards electrophilic class 12 chemistry CBSE. Retrieved from [Link]

-

Study.com. (n.d.). Why is benzoic acid less reactive toward electrophilic aromatic substitution than benzene? Retrieved from [Link]

-

Chemistry LibreTexts. (2024, October 4). 16.4: Substituent Effects in Electrophilic Substitutions. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2018, May 8). Electrophilic Aromatic Substitution Reactions Made Easy! [Video]. YouTube. Retrieved from [Link]

-

University of Illinois Springfield. (n.d.). Chapter 18: Electrophilic Aromatic Substitution. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11119134, 3,4,6-trichlorophthalic Acid. Retrieved from [Link]

-

ALL 'BOUT CHEMISTRY. (2023, February 28). Electrophilic Substitution Reacation of Benzoic acid| Halogention |Bromination reaction | Class 12| [Video]. YouTube. Retrieved from [Link]

-

Khan Academy. (2021, February 20). Nitration of Chlorobenzene [Video]. YouTube. Retrieved from [Link]

-

Wikipedia. (n.d.). Electrophilic aromatic directing groups. Retrieved from [Link]

- European Patent Office. (n.d.). Patent EP0338215A2: Process for the preparation of halogen-substituted phthalic anhydride.

-

Study.com. (n.d.). Chlorobenzene Properties, Uses & Nitration. Retrieved from [Link]

-

ResearchGate. (n.d.). Reactivity of polychlorinated biphenyls in nucleophilic and electrophilic substitutions. Retrieved from [Link]

-

Master Organic Chemistry. (2017, September 26). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Retrieved from [Link]

-

Master Organic Chemistry. (2025, February 28). Electrophilic Aromatic Substitution: The Six Key Reactions. Retrieved from [Link]

- Google Patents. (n.d.). US5574172A: Process for producing halogenated phthalic anhydride.

-

Sciforum. (n.d.). Synthesis of N-substituted-3,4,5,6-tetrachlorophthalimide using trichloroacetimidate C-C bond formation method. Retrieved from [Link]

-

Wikipedia. (n.d.). 3-Nitrochlorobenzene. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Synthesis of N-substituted-3,4,5,6-tetrachlorophthalimide using trichloroacetimidate C-C bond formation method. Retrieved from [Link]

-

ResearchGate. (n.d.). "Phthalic Acids and Other Benzenepolycarboxylic Acids". In: Kirk-Othmer Encyclopedia of Chemical Technology. Retrieved from [Link]

-

Wikipedia. (n.d.). Electrophilic aromatic substitution. Retrieved from [Link]

-

Royal Society of Chemistry. (1939). Phthalocyanines and Related Compounds. Part XVI. The Halogenation of Phthalocyanines. Retrieved from [Link]

-

Scribd. (n.d.). LAB QO 4 - Nitration of Chlorobenzene. Retrieved from [Link]

-

Asian Journal of Chemistry. (n.d.). Facile and Selective Synthesis of 2,3,4,5-Tetrafluorobenzoyl Chloride with Triphosgene. Retrieved from [Link]

-

ACS Publications. (n.d.). Effect of Process Conditions on Formation of Isomers in Nitration of Chlorobenzene. Retrieved from [Link]

-

Mettler Toledo. (n.d.). Halogenation Reactions. Retrieved from [Link]

-

ChemRxiv. (n.d.). Synthesis, structural characterization, reactivity and catalytic activity of mixed halo/triflate ArI(OTf)(X) species. Retrieved from [Link]

Sources

- 1. 3,4,6-trichlorophthalic Acid | C8H3Cl3O4 | CID 11119134 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. homework.study.com [homework.study.com]

- 4. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. youtube.com [youtube.com]

- 7. The correct order of reactivity towards electrophilic class 12 chemistry CBSE [vedantu.com]

- 8. chem.uci.edu [chem.uci.edu]

- 9. scribd.com [scribd.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. mt.com [mt.com]

The Genesis of a Key Intermediate: A Technical Guide to the Discovery and History of 3,4,6-Trichlorophthalic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of organic chemistry, certain molecules, though not always in the spotlight, form the crucial backbone of complex syntheses. 3,4,6-Trichlorophthalic acid is one such compound. As a chlorinated aromatic dicarboxylic acid, its unique substitution pattern makes it a valuable intermediate in the synthesis of a variety of chemical entities, from specialized polymers to pharmaceutical precursors. This technical guide provides an in-depth exploration of the discovery and history of 3,4,6-trichlorophthalic acid, with a focus on its synthesis and the scientific context of its emergence. For drug development professionals, understanding the lineage and synthesis of such building blocks is paramount for supply chain robustness and innovation in analogue development.

The Chemical Identity of 3,4,6-Trichlorophthalic Acid

Before delving into its history, it is essential to establish the chemical identity of the subject.

| Property | Value |

| IUPAC Name | 3,4,6-Trichlorobenzene-1,2-dicarboxylic acid |

| Molecular Formula | C₈H₃Cl₃O₄ |

| Molecular Weight | 269.47 g/mol |

| CAS Number | 62268-16-0 |

| Appearance | White to off-white solid |

| Melting Point | 148–149 °C[1] |

Historical Context: The Rise of Chlorinated Aromatics

The 19th century was a period of explosive growth in the field of organic chemistry. Pioneering chemists like Justus von Liebig and Friedrich Wöhler were instrumental in developing the fundamental principles of this new science, including the concept of chemical isomers—molecules with the same formula but different structures.[2] Their work, along with others, laid the groundwork for the systematic synthesis and characterization of a vast array of organic compounds.

The introduction of chlorine into aromatic systems was a significant area of investigation during this era. The reactivity of the benzene ring and the ability to substitute hydrogen atoms with halogens opened up new avenues for creating novel molecules with diverse properties. While the initial focus was on simpler chlorinated hydrocarbons, the chlorination of more complex aromatic structures, including aromatic acids, gradually became a subject of study.

The Emergence of 3,4,6-Trichlorophthalic Acid: A Synthesis-Driven Discovery

While the precise moment of the first isolation and characterization of 3,4,6-trichlorophthalic acid is not prominently documented in readily available historical records, its discovery is intrinsically linked to the chemistry of its more heavily chlorinated precursor, tetrachlorophthalic acid. The most well-documented historical synthesis of 3,4,6-trichlorophthalic acid is not a direct chlorination but rather a selective dechlorination.

Key Synthetic Pathway: Reductive Dechlorination of Tetrachlorophthalic Anhydride

The primary route to obtaining 3,4,6-trichlorophthalic acid has been through the selective removal of one chlorine atom from the more accessible tetrachlorophthalic anhydride or its corresponding acid. This process of reductive hydrodehalogenation is a significant reaction in organic synthesis.[3]

A notable method involves the use of zinc dust in an alkaline medium.[3] This reaction provides a controlled way to reduce the number of chlorine substituents on the aromatic ring.

The choice of zinc as the reducing agent is strategic. Zinc is a moderately reactive metal that can effectively donate electrons for the reduction of the carbon-chlorine bond without being overly aggressive, which could lead to excessive dechlorination. The alkaline medium, typically an aqueous solution of sodium hydroxide, plays a crucial role in facilitating the reaction and in solubilizing the phthalic acid species as their corresponding carboxylate salts. The regioselectivity of the dechlorination, leading to the specific 3,4,6-trichloro isomer, is influenced by the electronic and steric environment of the chlorine atoms on the tetrachlorophthalic ring.

Experimental Protocol: Synthesis of 3,4,6-Trichlorophthalic Acid from Tetrachlorophthalic Anhydride

The following protocol is a representative method for the synthesis of 3,4,6-trichlorophthalic acid, based on the reductive dechlorination of tetrachlorophthalic anhydride.[1] This self-validating system ensures a high yield of the desired product through controlled reaction conditions and a straightforward workup procedure.

Materials and Reagents:

| Reagent | CAS Number | Molecular Weight | Quantity |

| Tetrachlorophthalic anhydride | 117-08-8 | 285.9 g/mol | 75 g (0.262 mol) |

| Zinc powder | 7440-66-6 | 65.38 g/mol | 102.18 g (1.572 mol) |

| Sodium hydroxide | 1310-73-2 | 40.00 g/mol | As a 10% aqueous solution |

| Ethyl acetate | 141-78-6 | 88.11 g/mol | As required for extraction |

| Hydrochloric acid | 7647-01-0 | 36.46 g/mol | As required for acidification |

| Magnesium sulfate (anhydrous) | 7487-88-9 | 120.37 g/mol | As required for drying |

Step-by-Step Methodology:

-

Reaction Setup: In a suitable reaction vessel equipped with a mechanical stirrer and a heating mantle, prepare a 10% aqueous solution of sodium hydroxide (750 mL).

-

Addition of Reactants: To the sodium hydroxide solution, add 75 g (0.262 mol) of tetrachlorophthalic anhydride and 102.18 g (1.572 mol) of zinc powder.

-

Reaction Execution: Heat the reaction mixture to 60 °C and stir for 4 hours.

-

Workup - Initial Filtration: Cool the mixture to room temperature. The reaction mixture will contain unreacted zinc and other inorganic salts. Filter the mixture.

-

Workup - Acidification and Extraction: Wash the cooled mixture with additional sodium hydroxide solution and distilled water. To the filter residue, add 100 mL of ethyl acetate, followed by the dropwise addition of hydrochloric acid until the solid dissolves. Transfer the mixture to a separatory funnel. Extract the aqueous layer with two 100 mL portions of ethyl acetate.[1]

-

Drying and Isolation: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter to remove the drying agent and concentrate the filtrate under reduced pressure to yield 3,4,6-trichlorophthalic acid.[1]

Expected Yield and Purity:

This procedure can yield up to 60.2 g of 3,4,6-trichlorophthalic acid, which corresponds to a yield of 85.2%.[1] The product typically has a melting point of 148–149 °C.[1] Further purification can be achieved by recrystallization if necessary.

Visualizing the Synthesis Workflow

The following diagram illustrates the logical flow of the synthesis of 3,4,6-trichlorophthalic acid from tetrachlorophthalic anhydride.

Caption: Workflow for the synthesis of 3,4,6-trichlorophthalic acid.

Conclusion and Future Perspectives

While the exact historical genesis of 3,4,6-trichlorophthalic acid may be subtly embedded within the broader history of chlorinated aromatic compounds, its synthesis via the reductive dechlorination of tetrachlorophthalic anhydride is a well-established and efficient method. This technical guide has provided a comprehensive overview of this process, grounded in the fundamental principles of organic chemistry. For researchers and professionals in drug development, a thorough understanding of the synthesis of such key intermediates is not merely academic; it is a practical necessity for the innovation of new chemical entities and the establishment of reliable and scalable synthetic routes. The continued exploration of halogenated organic compounds will undoubtedly unveil new applications and synthetic methodologies, further cementing the importance of foundational molecules like 3,4,6-trichlorophthalic acid.

References

-

Science History Institute. (n.d.). Justus von Liebig and Friedrich Wöhler. Retrieved from [Link]

- Alonso, F., Beletskaya, I. P., & Yus, M. (2002). Metal-Mediated Reductive Hydrodehalogenation of Organic Halides. Chemical Reviews, 102(11), 4009-4092.

-

Wikipedia. (n.d.). Phthalic anhydride. Retrieved from [Link]

-

Wikipedia. (n.d.). Phthalic acid. Retrieved from [Link]

- Google Patents. (n.d.). US2460564A - Chlorination of phthalic anhydride.

- Google Patents. (n.d.). EP0510492B1 - Photochlorination of phthalic anhydride.

-

LookChem. (n.d.). Cas 117-08-8,Tetrachlorophthalic anhydride. Retrieved from [Link]

-

ResearchGate. (2020). METHODS FOR SYNTHESIS OF CHLORINE DERIVATIVES OF PHTHAL ANHYDRIDE | Request PDF. Retrieved from [Link]

- RSC Publishing. (2023). Phthalic anhydride (PA): a valuable substrate in organic transformations. RSC Advances, 13(36), 25381-25401.

-

American Laboratory. (2015). Application of HPLC in the Synthesis of 2,4,5-Trifluorobenzoic Acid. Retrieved from [Link]

Sources

Methodological & Application

synthesis of 2,4,5-trifluorobenzoic acid from 3,4,6-trichlorophthalic acid

An Application Note and Protocol for the Synthesis of 2,4,5-Trifluorobenzoic Acid

Abstract

This document provides a comprehensive guide for the synthesis of 2,4,5-trifluorobenzoic acid, a key intermediate in the production of various pharmaceuticals, particularly fluoroquinolone antibiotics. A critical analysis of synthetic pathways reveals that the direct conversion from 3,4,6-trichlorophthalic acid is not chemically feasible due to fundamental conflicts in isomeric substitution patterns. Therefore, this note details a validated and more practical synthetic route starting from the readily available precursor, 1,2,4-trichlorobenzene. The protocol encompasses a two-step process: the nucleophilic aromatic substitution (Halex reaction) of 1,2,4-trichlorobenzene to form 2,4,5-trifluorotoluene, followed by the oxidation of the methyl group to yield the target carboxylic acid. This guide is intended for researchers and process chemists in the pharmaceutical and fine chemical industries, offering detailed experimental procedures, mechanistic insights, and safety considerations to ensure a reproducible and efficient synthesis.

Introduction and Strategic Rationale

2,4,5-Trifluorobenzoic acid is a pivotal building block in organic synthesis. Its primary application lies in the manufacture of third-generation fluoroquinolone antibiotics, such as Ciprofloxacin and Norfloxacin, where it forms the core quinolone ring structure. The specific arrangement of fluorine atoms on the aromatic ring is crucial for the drug's antibacterial activity and pharmacokinetic profile.

1.1. Analysis of the Proposed Starting Material

An initial consideration for this synthesis was the use of 3,4,6-trichlorophthalic acid. However, a detailed structural analysis demonstrates the infeasibility of this route. The conversion requires three distinct transformations:

-

Halogen Exchange (Halex): Replacement of three chloro groups with fluoro groups.

-

Decarboxylation: Removal of one of the two carboxylic acid groups.

-

Isomeric Rearrangement: The substitution pattern of the starting material (substituents at positions 3, 4, 6 relative to the two carboxyl groups at 1 and 2) does not correlate to the final product's 2,4,5-trifluoro pattern after decarboxylation.

A direct Halex reaction followed by decarboxylation of 3,4,6-trichlorophthalic acid would theoretically yield 2,3,5-trifluorobenzoic acid or 3,4,6-trifluorobenzoic acid, but not the desired 2,4,5-isomer. This fundamental mismatch makes the proposed pathway chemically illogical.

1.2. A Validated Synthetic Approach from 1,2,4-Trichlorobenzene

A more robust and industrially relevant pathway commences with 1,2,4-trichlorobenzene. This approach involves two primary, well-documented steps that are both high-yielding and scalable.

-

Step 1: Fluorination via Halex Reaction: 1,2,4-Trichlorobenzene undergoes a nucleophilic aromatic substitution with a fluoride source, such as potassium fluoride (KF), to produce 1,2,4,5-tetrafluorobenzene. This reaction is typically performed in a high-boiling point polar aprotic solvent.

-

Step 2: Regioselective Lithiation and Carboxylation: The resulting 1,2,4,5-tetrafluorobenzene is then regioselectively metallated at the most acidic proton position (C3) using a strong base like n-butyllithium (n-BuLi). The subsequent quenching of the resulting aryllithium intermediate with carbon dioxide (in the form of dry ice) followed by an acidic workup yields the final product, 2,4,5-trifluorobenzoic acid.

This strategy is chemically sound, providing precise control over the final substitution pattern and is supported by established literature.

Reaction Schematics and Mechanism

2.1. Overall Synthetic Pathway

The validated two-step synthesis from 1,2,4-trichlorobenzene is illustrated below.

Caption: Validated two-step synthesis of 2,4,5-trifluorobenzoic acid.

2.2. Mechanistic Considerations

-

Halex Reaction: The fluorination of 1,2,4-trichlorobenzene is a nucleophilic aromatic substitution (SNAAr) reaction. The electron-withdrawing nature of the chlorine atoms activates the aromatic ring towards nucleophilic attack by the fluoride ion. The reaction proceeds via a Meisenheimer complex intermediate. The choice of a high-boiling polar aprotic solvent like sulfolane is critical to solubilize the potassium fluoride and to reach the high temperatures necessary to overcome the activation energy of C-Cl bond cleavage.

-

Directed Ortho-Lithiation: In the second step, the fluorine atoms strongly activate the adjacent protons through an inductive effect. The proton at the C3 position of 1,2,4,5-tetrafluorobenzene is the most acidic due to the cumulative electron-withdrawing effects of the flanking fluorine atoms at C2 and C4. This allows for highly regioselective deprotonation by n-butyllithium at low temperatures (-78 °C) to form the aryllithium species. Quenching this nucleophilic intermediate with an electrophile like CO₂ leads to the formation of the carboxylate, which upon protonation gives the desired benzoic acid.

Detailed Experimental Protocols

Safety Precaution: This synthesis involves hazardous materials, including pyrophoric reagents (n-BuLi), corrosive acids, and high temperatures. All procedures must be conducted in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including safety glasses, flame-retardant lab coat, and gloves.

3.1. Materials and Reagents

| Reagent/Material | Grade | Supplier (Example) | CAS Number |

| 1,2,4-Trichlorobenzene | ≥99% | Sigma-Aldrich | 120-82-1 |

| Potassium Fluoride (spray-dried) | Anhydrous, ≥99% | Acros Organics | 7789-23-3 |

| Sulfolane | Anhydrous, ≥99% | Alfa Aesar | 126-33-0 |

| n-Butyllithium (n-BuLi) | 2.5 M in hexanes | Sigma-Aldrich | 109-72-8 |

| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Fisher Scientific | 109-99-9 |

| Dry Ice (CO₂) | Solid | Local Supplier | 124-38-9 |

| Diethyl Ether | Anhydrous | VWR Chemicals | 60-29-7 |

| Hydrochloric Acid (HCl) | 37% (concentrated) | J.T. Baker | 7647-01-0 |

| Sodium Bicarbonate (NaHCO₃) | Saturated solution | LabChem | 144-55-8 |

| Magnesium Sulfate (MgSO₄) | Anhydrous | EMD Millipore | 7487-88-9 |

3.2. Step 1: Synthesis of 1,2,4,5-Tetrafluorobenzene

-

Apparatus Setup: Assemble a 500 mL three-neck round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a nitrogen inlet, and a thermocouple.

-

Reagent Charging: To the flask, add anhydrous potassium fluoride (87.1 g, 1.5 mol) and anhydrous sulfolane (250 mL).

-

Inert Atmosphere: Purge the system with dry nitrogen for 15 minutes.

-

Reaction Initiation: Add 1,2,4-trichlorobenzene (90.7 g, 0.5 mol) to the stirred suspension.

-

Heating: Heat the reaction mixture to 220-230 °C and maintain this temperature for 8-10 hours. Monitor the reaction progress by GC-MS analysis of aliquots.

-

Workup and Isolation:

-

Cool the reaction mixture to room temperature.

-

Carefully decant the organic layer from the inorganic salts.

-

Wash the salts with diethyl ether (2 x 50 mL) and combine the ether washes with the organic layer.

-

The product can be isolated from the high-boiling sulfolane by steam distillation or fractional distillation under reduced pressure. The product is a volatile liquid.

-

Collect the fractions boiling at approximately 88-90 °C.

-

-

Characterization: Confirm the identity and purity of 1,2,4,5-tetrafluorobenzene using ¹H NMR, ¹⁹F NMR, and GC-MS. The expected yield is typically in the range of 70-80%.

3.3. Step 2: Synthesis of 2,4,5-Trifluorobenzoic Acid

-

Apparatus Setup: Assemble a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, a thermocouple, and a rubber septum for reagent addition via syringe.

-

Inert Atmosphere and Cooling: Flame-dry the glassware under vacuum and backfill with dry nitrogen. Add anhydrous THF (200 mL) and 1,2,4,5-tetrafluorobenzene (15.0 g, 0.1 mol) to the flask. Cool the solution to -78 °C using a dry ice/acetone bath.

-

Lithiation: Slowly add n-butyllithium (2.5 M in hexanes, 44 mL, 0.11 mol) dropwise via syringe over 30 minutes, ensuring the internal temperature does not rise above -70 °C.

-

Stirring: Stir the resulting solution at -78 °C for 1 hour.

-

Carboxylation: Crush a sufficient amount of dry ice into a fine powder. Carefully and quickly transfer the cold (-78 °C) aryllithium solution via cannula into a separate beaker containing a large excess of crushed dry ice (approx. 100 g) with vigorous stirring.

-

Quenching and Workup:

-

Allow the mixture to warm to room temperature as the CO₂ sublimes.

-

Add 100 mL of water to the residue.

-

Transfer the mixture to a separatory funnel and wash with diethyl ether (2 x 50 mL) to remove any unreacted starting material. Discard the organic layer.

-

Acidify the aqueous layer to pH 1-2 with concentrated HCl. A white precipitate will form.

-

Extract the aqueous layer with diethyl ether (3 x 75 mL).

-

Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

-

Purification and Characterization:

-

Recrystallize the crude solid from a suitable solvent system (e.g., hexanes/ethyl acetate) to obtain pure 2,4,5-trifluorobenzoic acid as a white crystalline solid.

-

Determine the melting point and confirm the structure using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and FT-IR spectroscopy. The expected yield is typically 85-95%.

-

Data Summary and Expected Results

| Parameter | Step 1: Fluorination | Step 2: Carboxylation |

| Starting Material | 1,2,4-Trichlorobenzene (0.5 mol) | 1,2,4,5-Tetrafluorobenzene (0.1 mol) |

| Key Reagents | KF (1.5 mol), Sulfolane (250 mL) | n-BuLi (0.11 mol), CO₂ (excess) |

| Reaction Temperature | 220-230 °C | -78 °C |

| Reaction Time | 8-10 hours | 1 hour (lithiation) |

| Product | 1,2,4,5-Tetrafluorobenzene | 2,4,5-Trifluorobenzoic Acid |

| Typical Yield | 70-80% | 85-95% |

| Appearance | Colorless liquid | White crystalline solid |

| Boiling/Melting Point | bp: 88-90 °C | mp: 94-96 °C |

Troubleshooting and Key Insights

-

Low Yield in Step 1: Ensure that the potassium fluoride is completely anhydrous and of high purity. Spray-dried KF is recommended for its high surface area. The reaction temperature is critical; temperatures below 210 °C will result in a sluggish and incomplete reaction.

-

Low Yield in Step 2: The success of this step hinges on maintaining strictly anhydrous and anaerobic conditions. The THF must be freshly distilled from a suitable drying agent. The temperature must be kept at -78 °C during n-BuLi addition to prevent side reactions.

-

Formation of Impurities: If the lithiation temperature rises, side reactions such as metal-halogen exchange can occur. During carboxylation, ensure a large excess of high-quality dry ice is used to efficiently trap the aryllithium intermediate and minimize the formation of ketone byproducts from reaction with the carboxylate product.

References

-

Cottet, F., & Schlosser, M. (2002). A Fresh Look at the Regioselectivity of the Deprotonation of Fluorobenzene and 1,3-Difluorobenzene by Superbases. European Journal of Organic Chemistry, 2002(19), 327-330. [Link]

-

Ple, N., Turck, A., Heynderickx, A., & Queguiner, G. (1993). Directed lithiation of polyfluorobenzenes. Tetrahedron, 49(20), 4373-4384. [Link]

Topic: Synthesis and Application of N-Substituted Phthalimides from 3,4,6-Trichlorophthalic Acid and Amines

An Application Note for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the reaction between 3,4,6-trichlorophthalic acid and various primary amines. The reaction proceeds via a stable phthalamic acid intermediate to form N-substituted 3,4,6-trichlorophthalimides, a class of compounds with significant potential in medicinal chemistry and materials science. We will explore the underlying reaction mechanism, detail factors influencing the reaction outcome, and provide field-proven laboratory protocols for both one-pot and two-step syntheses. This document is intended to serve as a practical resource for researchers engaged in organic synthesis, drug discovery, and polymer chemistry.

Scientific Foundation: Mechanism and Rationale

The reaction of a phthalic acid derivative with a primary amine is a cornerstone of organic synthesis, leading to the formation of a robust five-membered imide ring. The process is fundamentally a two-step sequence: nucleophilic acyl substitution followed by cyclodehydration.

Step 1: Nucleophilic Ring-Opening to form Phthalamic Acid The reaction is typically initiated by forming the more reactive 3,4,6-trichlorophthalic anhydride in situ through heating or by using the anhydride directly. The lone pair of electrons on the nitrogen atom of the primary amine acts as a nucleophile, attacking one of the highly electrophilic carbonyl carbons of the anhydride. The electron-withdrawing effects of the three chlorine atoms on the aromatic ring significantly enhance the electrophilicity of these carbons, facilitating a rapid, often exothermic, ring-opening reaction. This step yields a stable carboxylic acid and amide functional group on the same molecule, known as a phthalamic acid intermediate.

Step 2: Cyclodehydration to form the Phthalimide The second step involves the intramolecular cyclization of the phthalamic acid intermediate. The nitrogen atom's lone pair attacks the remaining carboxylic acid group. This is a dehydration reaction, eliminating a molecule of water to form the thermodynamically stable five-membered imide ring. This step is generally the rate-limiting step and requires energy input (heating) or the use of a catalyst to proceed efficiently.

The overall reaction pathway is illustrated below.

Figure 1: General two-step reaction mechanism.

Critical Parameters Influencing Synthesis

The success and efficiency of the synthesis depend on several key factors. Understanding these allows for the optimization of reaction conditions to maximize yield and purity.

| Parameter | Influence on Reaction | Recommended Choices & Rationale |

| Amine Nucleophilicity | The basicity and steric hindrance of the amine affect the rate of the initial attack. Aromatic amines (anilines) are less nucleophilic than aliphatic amines due to the delocalization of the nitrogen lone pair into the benzene ring. | For less reactive amines like anilines, longer reaction times or higher temperatures may be necessary. Highly hindered amines may require more forcing conditions. |

| Solvent System | The solvent must solubilize the reactants and facilitate heat transfer. Some solvents can also act as catalysts. | Glacial Acetic Acid: Excellent choice for one-pot syntheses. It serves as a solvent and an acid catalyst for the dehydration step.[1] Acetonitrile: A polar aprotic solvent suitable for forming the phthalamic acid. Microwave-assisted syntheses often use acetonitrile.[2] Pyridine: Can be used as a basic solvent and catalyst, particularly in combination with a dehydrating agent like acetic anhydride.[3] |

| Temperature & Method | Temperature is the primary driver for the cyclodehydration step. | Thermal Method: Refluxing in a high-boiling solvent (e.g., acetic acid at ~118 °C) is the most common approach.[1] Microwave Irradiation: Offers significant rate enhancement, reducing reaction times from hours to minutes.[2] Chemical Dehydration: Allows for lower reaction temperatures (20-160 °C) and is useful for sensitive substrates.[3][4] |

| Catalysis | Catalysts are employed to accelerate the rate-limiting cyclodehydration step, especially at lower temperatures. | Dehydrating Agent/Base: A mixture of acetic anhydride and a tertiary amine (e.g., triethylamine, pyridine) is highly effective for chemical imidization.[3][4] Acid Catalysis: The reaction medium itself (e.g., acetic acid) or added acids can catalyze the reaction. Water released during the reaction can also have an autocatalytic effect under certain conditions.[5] |

Experimental Protocols

The choice between a one-pot or a two-step procedure depends on the stability of the phthalamic acid intermediate and the desired purity of the final product. The one-pot method is generally more efficient for routine syntheses.

Protocol 1: One-Pot Synthesis in Acetic Acid (Recommended Method)

This procedure is robust, high-yielding, and convenient for a wide range of primary amines.

Figure 2: Workflow for one-pot phthalimide synthesis.

Materials and Reagents:

-

3,4,6-Trichlorophthalic acid (or anhydride)

-

Primary amine (aliphatic or aromatic)

-

Glacial Acetic Acid

-

Ethanol (for recrystallization)

-

Standard reflux apparatus, magnetic stirrer, heating mantle

-

Vacuum filtration setup

Step-by-Step Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3,4,6-trichlorophthalic acid (1.0 eq).

-

Add the primary amine (1.05-1.1 eq).

-

Add sufficient glacial acetic acid to create a stirrable slurry (e.g., 5-10 mL per gram of phthalic acid).

-

Heat the mixture to reflux (approximately 118 °C) with vigorous stirring.

-

Maintain reflux for 2-6 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Slowly pour the reaction mixture into a beaker containing ice-water, which will cause the product to precipitate.

-

Collect the solid product by vacuum filtration, washing the filter cake thoroughly with cold water to remove residual acetic acid.

-

Purify the crude product by recrystallization from a suitable solvent system, such as ethanol/water.

-

Dry the purified crystals under vacuum to yield the final N-substituted 3,4,6-trichlorophthalimide.

Protocol 2: Two-Step Synthesis via Phthalamic Acid Isolation

This method is advantageous when the intermediate phthalamic acid is desired for other applications or if the one-pot method yields impurities.

Step A: Synthesis of 3,4,6-Trichloro-N-substituted-phthalamic Acid

-

Dissolve 3,4,6-trichlorophthalic anhydride (1.0 eq) in a suitable solvent like acetonitrile or THF at room temperature.

-

Slowly add the primary amine (1.0 eq) dropwise with stirring. The reaction is often exothermic.

-